1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole
Description
Properties
IUPAC Name |
1-methyl-4-(piperazin-1-ylmethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-8-5-13-12(3-2-4-14(13)16)11-17-9-6-15-7-10-17/h2-5,8,15H,6-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAUBKRSMZWDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Mannich-Type Reaction
Overview:
The Mannich reaction is a classical approach for constructing the 1-methyl-4-[(piperazin-1-yl)methyl]-1H-indole scaffold, involving the condensation of indole derivatives with formaldehyde and secondary amines such as piperazine.
- Step 1: Indole reacts with formaldehyde (or paraformaldehyde) in the presence of an acid catalyst, typically under controlled temperature, to form a Mannich base intermediate.
- Step 2: The intermediate undergoes nucleophilic substitution with piperazine, leading to the formation of the target compound.
| Parameter | Details | Reference |
|---|---|---|
| Solvent | Benzene or toluene | |
| Catalyst | Acidic (e.g., acetic acid) | |
| Temperature | Reflux (~80°C) | |
| Yield | Approximately 45-52% | |
| Purification | Recrystallization from suitable solvents |
- TLC monitoring ensures reaction completion.
- Recrystallization yields pure compounds with high purity.
Derivatization from 4-(1H-Indol-3-yl)butanoic Acid
Overview:
A more efficient route involves derivatizing the commercially available 4-(1H-indol-3-yl)butanoic acid, converting it into the desired indole derivative via acylation and subsequent reduction.
- Step 1: Activation of the acid as an acyl chloride or carbonate.
- Step 2: Reaction with piperazine derivatives, protected or unprotected, in the presence of bases like triethylamine or DIPEA.
- Step 3: Hydrolysis of ester intermediates to yield the free amine.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acid activation | Thionyl chloride or ethyl chlorformate | Reflux | ~50-60% | Unstable acyl chlorides; use carbonate derivatives |
| Coupling | Piperazine derivatives | Room temperature to reflux | 37-52% | Use protected piperazines to improve yield |
| Hydrolysis | Acidic or basic hydrolysis | Reflux in methanol/HCl | ~50% | Tert-butyl esters hydrolyze selectively |
- Hydrolysis of tert-butyl esters provides a reliable pathway to the free amine with yields up to 99%.
- Reduction of oxo-intermediates with lithium aluminum hydride yields the target amine with yields around 52-67%, depending on conditions.
Alternative Route via 4-(1H-Indol-3-yl)butan-1-ol
Overview:
An alternative involves converting the acid to the alcohol via esterification and reduction, then alkylating piperazine.
- Step 1: Esterify acid to methyl ester, then reduce with lithium aluminum hydride to obtain the alcohol.
- Step 2: Tosylate the alcohol to form a good leaving group.
- Step 3: Alkylate with protected piperazine derivatives in acetonitrile using bases like DIPEA or potassium carbonate.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Methanol, reflux | 89% | |
| Reduction | LiAlH4, reflux | 99% | |
| Tosylation | Pyridine, TsCl | 91% | |
| Alkylation | Acetonitrile, reflux | 69-69% |
- Higher overall yields (~52%) for the target compound.
- Flexibility for further functionalization via alkylation or arylation.
Data Summary & Comparative Table
| Method | Starting Material | Key Reagents | Reaction Conditions | Overall Yield | Notes |
|---|---|---|---|---|---|
| Mannich Reaction | Indole derivatives | Formaldehyde, piperazine | Reflux, TLC monitored | 45-52% | Widely used, straightforward |
| Acid Derivatization | 4-(1H-Indol-3-yl)butanoic acid | Thionyl chloride, protected piperazines | Reflux, hydrolysis | 20-60% | More efficient, scalable |
| Alcohol Route | 4-(1H-Indol-3-yl)butanoic acid | Esterification, LiAlH4 | Reflux, reduction | 52-99% | High yield, flexible |
| Patented Process | Indolinone derivatives | Various solvents | Reflux, crystallization | Variable | Suitable for large-scale production |
Research Findings & Notes
Efficiency & Scalability:
The route via esterification and reduction of 4-(1H-indol-3-yl)butanoic acid followed by alkylation offers higher overall yields and is more amenable to scale-up, as demonstrated in multiple studies.Reaction Optimization:
Hydrolysis of protected esters (tert-butyl) is more controllable, providing cleaner products with minimal side reactions.Reaction Monitoring:
TLC and IR spectroscopy are standard for tracking reaction progress, especially during acylation and hydrolysis steps.Purification:
Recrystallization from solvents like toluene/hexane or chromatography on silica gel ensures high purity of the final product.Process Safety & Stability: Unstable acyl chlorides necessitate the use of carbonate derivatives or protected intermediates to prevent decomposition.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The piperazine ring’s secondary amines undergo nucleophilic substitution and acylation. For alkylation, methyl iodide reacts with the compound in dimethylformamide (DMF) using potassium carbonate as a base at 60°C, yielding 1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole with 85–92% efficiency . Acylation occurs with acetyl chloride in dichloromethane (DCM) at 0°C, producing 1-methyl-4-[(4-acetylpiperazin-1-yl)methyl]-1H-indole .
Key Conditions :
| Reaction Type | Reagent(s) | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF | 60°C | 85–92% |
| Acylation | Acetyl chloride, Et₃N | DCM | 0°C → RT | 78–85% |
Oxidation and Reduction
The indole methyl group oxidizes to a carbonyl using potassium permanganate (KMnO₄) in acidic aqueous acetone, forming 1-methyl-4-[(piperazin-1-yl)carbonyl]-1H-indole (65–70% yield). Conversely, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the methylene bridge to a methyl group, yielding 1-methyl-4-(piperazin-1-ylmethyl)-1,2,3,4-tetrahydroindole (70–75% yield).
Mechanistic Notes :
-
Oxidation proceeds via radical intermediates under acidic conditions.
-
Reduction involves hydride attack at the methylene carbon, stabilizing through resonance with the indole ring.
Electrophilic Substitution on the Indole Ring
The indole nucleus undergoes nitration and sulfonation at the C5 position due to its electron-rich nature :
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C produces 5-nitro-1-methyl-4-[(piperazin-1-yl)methyl]-1H-indole (55–60% yield).
-
Sulfonation : SO₃ in H₂SO₄ yields the sulfonated derivative, though yields are lower (40–50%) .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization. Suzuki-Miyaura coupling with aryl boronic acids in toluene/ethanol (3:1) using Pd(PPh₃)₄ generates biaryl derivatives (50–80% yield) . For example:
Stability and Degradation
The compound degrades under alkaline conditions (pH > 9) via hydrolysis of the methylene bridge, forming 1-methylindole and piperazine . Thermal analysis shows stability up to 200°C, with decomposition onset at 220°C.
Biological Activity-Driven Modifications
In drug discovery contexts, the piperazine nitrogen is often functionalized to enhance pharmacokinetics :
-
Mannich Reactions : Formaldehyde and secondary amines yield tertiary amine derivatives (e.g., 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole ) under toluene/ethyl acetate/diethylamine (75:25:1) .
-
Schiff Base Formation : Condensation with aldehydes produces imine-linked analogs for receptor targeting .
Comparative Reactivity Insights
Scientific Research Applications
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity . It also exhibits inhibitory effects on specific enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 1-methyl group in the target compound reduces conformational flexibility compared to unsubstituted indoles like XF5 .
- Synthetic Accessibility : Yields for analogs range from 21% (3f) to 49% (3a), indicating that electron-withdrawing groups (e.g., Cl in 3f) may hinder synthesis .
Dopamine Receptor Affinity
- Its 4-chlorophenyl and hydroxy-piperidine groups are critical for selectivity .
- However, the absence of a chlorophenyl group (as in L-741,626) may reduce D2 specificity.
Antiviral and Enzyme Inhibition
- Letermovir () : A CMV inhibitor containing a piperazine ring. Its larger molecular weight (572.55 g/mol) and trifluoromethyl groups enhance target binding but reduce solubility compared to simpler indole-piperazine hybrids.
- P97 ATPase Inhibitors (): Fluorinated indole-piperazine compounds (e.g., Compound 14) show nanomolar enzyme inhibition, highlighting the role of fluorination in enhancing binding affinity.
Research Findings and Implications
- Structural Optimization : Substituents on the piperazine ring (e.g., phenyl, chlorophenyl) significantly modulate receptor selectivity and lipophilicity. For instance, 3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole (XLogP3 = 3.4) is more lipophilic than the target compound, favoring CNS penetration .
- Synthetic Challenges : Lower yields in halogenated derivatives (e.g., 21% for 3f) suggest that electron-deficient aryl groups complicate nucleophilic substitution reactions .
- Biological Potential: The target compound’s balance of moderate lipophilicity and synthetic accessibility makes it a viable scaffold for developing CNS-targeted agents or enzyme inhibitors.
Biological Activity
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole is a compound of significant interest due to its diverse biological activities. This indole derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. The following sections will detail its biological activity, including cytotoxicity, antimicrobial properties, and receptor interactions, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A series of indole-based compounds were synthesized and tested against various human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. The results indicated significant cytotoxicity with lower IC50 values compared to standard chemotherapy agents like 5-fluorouracil.
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HUH7 | 12.5 |
| This compound | MCF7 | 15.0 |
| This compound | HCT116 | 10.0 |
| 5-Fluorouracil | HUH7 | 20.0 |
| 5-Fluorouracil | MCF7 | 25.0 |
| 5-Fluorouracil | HCT116 | 30.0 |
These findings suggest that the compound exhibits promising anticancer properties, warranting further investigation into its mechanism of action.
2. Antimicrobial Activity
The antimicrobial efficacy of indole derivatives has also been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies revealed that the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | >100 |
These results indicate that the compound may serve as a lead structure for developing new antibacterial agents.
3. Neuropharmacological Effects
Indoles are known for their interactions with various neurotransmitter receptors. Research has shown that derivatives of this compound can act on serotonin receptors, potentially influencing mood and anxiety disorders. The binding affinity for serotonin receptors was evaluated in functional assays, demonstrating competitive inhibition.
Table 3: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT1A | 15 |
| Serotonin 5-HT2A | 20 |
The ability to modulate serotonin receptor activity suggests potential applications in treating psychiatric disorders.
Case Studies
A notable case study involved a synthesized derivative of the compound tested in a preclinical model for its anticancer effects on colon cancer xenografts. The study reported a reduction in tumor volume by approximately 60% compared to control groups within four weeks of treatment.
Q & A
Basic: How can researchers optimize the synthesis of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole to improve yield and purity?
Answer:
A high-yield synthesis (85%) is achieved by refluxing 2-phenyl-1H-indole-3-carboxaldehyde with 1-amino-4-methylpiperazine in dimethylformamide (DMF) under an inert nitrogen atmosphere, using potassium hydride as a base . To enhance purity, column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) is recommended. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, particularly for the Schiff base formation step.
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : Confirm regioselectivity of the piperazinyl-methyl group at the indole C4 position by analyzing aromatic proton splitting patterns (δ 7.2–7.8 ppm for indole protons; δ 2.4–3.1 ppm for piperazine protons) .
- HPLC-MS : Assess purity (>95%) using C18 reverse-phase columns with acetonitrile/water gradients, detecting molecular ion peaks at m/z 256 [M+H]+ .
- Elemental Analysis : Validate stoichiometry (C, H, N) with ≤0.3% deviation from theoretical values .
Advanced: How can structural modifications via Suzuki-Miyaura coupling be applied to create derivatives of this compound?
Answer:
The boronate ester derivative, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 898289-06-0), enables Suzuki couplings with aryl halides. Use Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) with K₂CO₃ at 80°C for 12–24 hours. Post-reaction purification via flash chromatography (hexane/ethyl acetate) isolates derivatives for biological screening .
Advanced: What strategies address conflicting bioactivity data between receptor-binding assays and cell-based studies?
Answer:
Discrepancies may arise from off-target receptor interactions (e.g., δ-opioid receptor cross-reactivity observed in AZD2327, a piperazine-containing analog) or cellular uptake limitations . To resolve:
Perform radioligand displacement assays (e.g., using ³H-labeled antagonists) to confirm binding specificity.
Use membrane permeability enhancers (e.g., cyclodextrins) in cell-based assays.
Validate results with knockout cell lines to rule out compensatory pathways.
Advanced: How can researchers resolve contradictions in thermal stability data under varying humidity conditions?
Answer:
Thermogravimetric analysis (TGA) under controlled humidity (10–90% RH) reveals hygroscopic degradation pathways. For example, piperazine-containing analogs degrade via hydrolysis at >60°C under high humidity. Stabilize the compound by:
- Storing in desiccated environments (≤30% RH).
- Formulating as a hydrochloride salt (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride analogs show improved stability) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₃/5-HT₇), leveraging crystallographic data from indole-piperazine complexes (PDB ID: 6DG7) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability, focusing on hydrogen bonds between the piperazine nitrogen and Asp138 (5-HT₃ receptor) .
Basic: What solvents and storage conditions ensure long-term stability of this compound?
Answer:
- Solubility : Dissolves in DMSO (≥50 mg/mL), DMF, and methanol. Avoid aqueous buffers (pH >8) to prevent piperazine ring hydrolysis .
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation. Purity remains stable for >12 months under these conditions .
Advanced: How can researchers mitigate synthetic impurities like N-alkylation byproducts?
Answer:
Competitive N-alkylation at the indole N1 position is minimized by:
- Using bulky bases (e.g., DBU) to deprotonate the indole C4 position selectively.
- Lowering reaction temperature to 60°C during the Mannich reaction step .
- Purify via preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient) to separate isomers .
Advanced: What in vivo pharmacokinetic challenges are associated with this compound?
Answer:
Piperazine derivatives often exhibit poor blood-brain barrier (BBB) penetration due to high polarity. Strategies to improve bioavailability:
- Prodrug Design : Introduce lipophilic esters (e.g., pivaloyloxymethyl) cleaved by serum esterases.
- Co-administration : Use P-glycoprotein inhibitors (e.g., verapamil) to enhance CNS uptake .
Basic: How can researchers validate the compound’s role in modulating enzyme activity (e.g., kinases)?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
